2,6-Dichloroquinoline-5-carboxylic acid
Overview
Description
2,6-Dichloroquinoline-5-carboxylic acid is a useful research compound. Its molecular formula is C10H5Cl2NO2 and its molecular weight is 242.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 240.9697338 g/mol and the complexity rating of the compound is 262. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitubercular Activity
A series of novel compounds were synthesized using 2,6-dichloroquinoline-5-carboxylic acid derivatives, demonstrating promising antitubercular activity against Mycobacterium tuberculosis. These compounds showed lower cytotoxicity profiles, indicating potential as antitubercular agents (Marvadi et al., 2020).
Synthesis of Naphthyridin-6(5H)-one Derivatives
The synthesis of novel naphthyridin-6(5H)-one derivatives was achieved through reactions involving this compound. These derivatives could have potential applications in various chemical and pharmaceutical research fields (Kumar, Rajendran, & Roopan, 2015).
Ultrasound-Promoted Antibacterial Agents
Ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives, involving this compound, showed moderate antibacterial activity against various bacteria, indicating their potential as antibacterial agents (Balaji et al., 2013).
Synthesis of Methylenedioxy-bearing Quinoline Derivatives
New methylenedioxy-bearing quinoline-3-carboxylic acid derivatives were synthesized using a compound related to this compound. These compounds could be important for studies in organic chemistry and drug development (Gao, Liu, Jiang, & Li, 2011).
Synthesis of Potent 5-Lipoxygenase Product Inhibitors
Research on the synthesis of potent inhibitors based on the structure of this compound derivatives showed potential for intervention in inflammatory and allergic diseases (Werz et al., 2008).
Crystal Structure Stabilization
A study involving the esterification of 3,7-dichloroquinoline-8-carboxylic acid, related to this compound, provided insights into the stabilization of crystal structures by aromatic π–π stacking and weak intermolecular hydrogen bonds (Zhu, An, Xia, & Zhou, 2008).
Proton-Transfer Compounds in Crystallography
Research on proton-transfer compounds involving derivatives of this compound contributed to the understanding of one-dimensional hydrogen-bonded chain structures in crystallography (Smith, Wermuth, & White, 2008).
Properties
IUPAC Name |
2,6-dichloroquinoline-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-2-3-7-5(9(6)10(14)15)1-4-8(12)13-7/h1-4H,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHQKPMANJGZOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=C(C=C2)Cl)C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901278839 | |
Record name | 2,6-Dichloro-5-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901278839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
803736-83-6 | |
Record name | 2,6-Dichloro-5-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=803736-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-5-quinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901278839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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